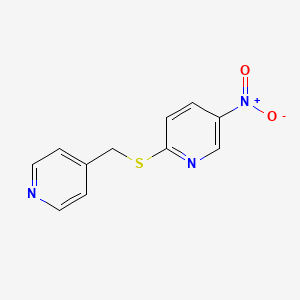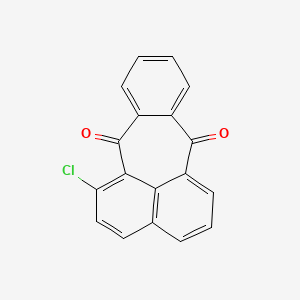
1-Chloro-7,12-pleiadenedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-7,12-pleiadenedione is a chemical compound that belongs to the class of organic compounds known as pleiadene derivatives. These compounds are characterized by their unique polycyclic aromatic structure, which imparts distinct chemical and physical properties. The presence of a chlorine atom and two ketone groups in its structure makes this compound an interesting subject for various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-Chloro-7,12-pleiadenedione typically involves multi-step organic reactions. One common method includes the chlorination of pleiadene derivatives followed by oxidation to introduce the ketone functionalities. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and oxidizing agents like potassium permanganate or chromium trioxide. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Análisis De Reacciones Químicas
1-Chloro-7,12-pleiadenedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or to modify its existing structure.
Reduction: Reduction reactions can convert the ketone groups to alcohols, altering the compound’s reactivity and properties.
Substitution: The chlorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide, ammonia, and organometallic compounds.
Cyclization: The compound can undergo cyclization reactions to form new ring structures, which can be useful in the synthesis of more complex molecules.
Aplicaciones Científicas De Investigación
1-Chloro-7,12-pleiadenedione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of biochemical pathways and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
The mechanism by which 1-Chloro-7,12-pleiadenedione exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s polycyclic aromatic structure allows it to fit into specific binding sites, altering the activity of the target molecules. This interaction can lead to changes in biochemical pathways, influencing various cellular processes.
Comparación Con Compuestos Similares
1-Chloro-7,12-pleiadenedione can be compared with other pleiadene derivatives and polycyclic aromatic compounds. Similar compounds include:
1-Bromo-7,12-pleiadenedione: Similar in structure but with a bromine atom instead of chlorine, leading to different reactivity and applications.
7,12-Dihydropleiadene: Lacks the chlorine and ketone groups, resulting in different chemical properties and uses.
1,4-Naphthoquinone: A simpler polycyclic aromatic compound with two ketone groups, used in various chemical and biological applications.
The uniqueness of this compound lies in its specific combination of functional groups and polycyclic structure, which imparts distinct reactivity and potential for diverse applications.
Propiedades
Número CAS |
3508-73-4 |
|---|---|
Fórmula molecular |
C18H9ClO2 |
Peso molecular |
292.7 g/mol |
Nombre IUPAC |
1-chloropleiadene-7,12-dione |
InChI |
InChI=1S/C18H9ClO2/c19-14-9-8-10-4-3-7-13-15(10)16(14)18(21)12-6-2-1-5-11(12)17(13)20/h1-9H |
Clave InChI |
KSURUOCVQMGISN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C3=CC=CC4=C3C(=C(C=C4)Cl)C2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


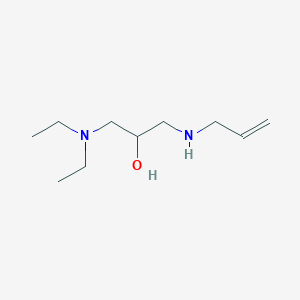
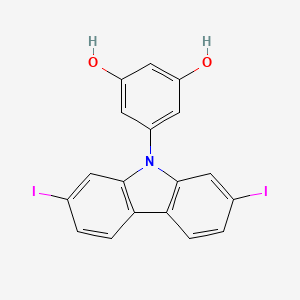
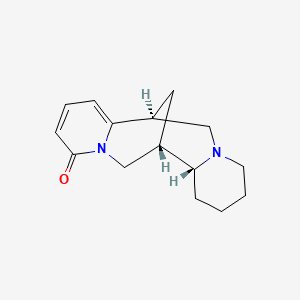
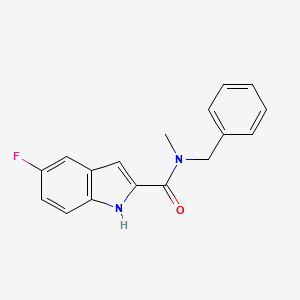
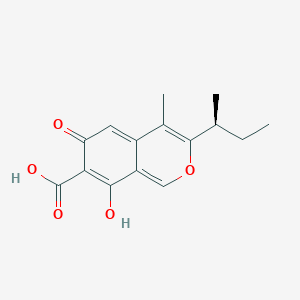

![4-(3,4-Dichlorophenyl)-1-[(2H-indazol-3-yl)methyl]piperidin-4-ol](/img/structure/B14171468.png)
![Benzamide, N-[[(4S)-1,4-dihydro-2-oxo-6-(1H-pyrazol-3-yl)-4-(trifluoromethyl)-2H-3,1-benzoxazin-4-yl]methyl]-4-fluoro-](/img/structure/B14171475.png)
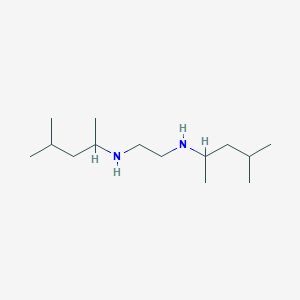

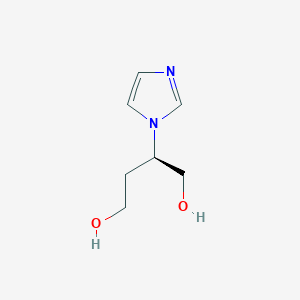

![4-[2-(4-Nitrophenyl)ethenyl]aniline](/img/structure/B14171496.png)
